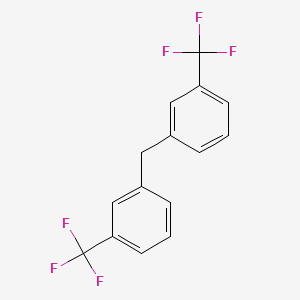

3,3'-Bis(trifluoromethyl)diphenylmethane

Descripción

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing one or more carbon-fluorine bonds, are of immense interest in contemporary chemical research. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—impart significant changes to the electronic nature, stability, and bioavailability of parent molecules. This has led to their widespread use in the development of new pharmaceuticals, where fluorine substitution can enhance metabolic stability and binding affinity. In materials science, fluorinated polymers exhibit exceptional thermal stability and chemical resistance. The strategic placement of fluorine or trifluoromethyl (-CF3) groups can dramatically alter a compound's lipophilicity and pharmacokinetic profile, making organofluorine chemistry a vital area of study. ontosight.ai

The Diphenylmethane (B89790) Scaffold: A Foundational Structure in Organic Synthesis

The diphenylmethane scaffold, characterized by two phenyl rings attached to a central methylene (B1212753) group, is a fundamental structural motif in organic chemistry. This framework is present in a wide array of biologically active compounds and serves as a versatile building block in organic synthesis. The flexibility of the diphenylmethane core allows for a variety of substitution patterns on the phenyl rings, enabling the fine-tuning of steric and electronic properties. Its derivatives are found in pharmaceuticals, dyes, and polymers. The synthesis of diphenylmethanes is often achieved through Friedel-Crafts reactions, where an aromatic ring is alkylated with a benzyl (B1604629) halide or alcohol in the presence of a Lewis acid catalyst. google.com

Academic Research Rationale for 3,3'-Bis(trifluoromethyl)diphenylmethane

While specific academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known effects of its structural components. The presence of two trifluoromethyl groups, one on each phenyl ring at the meta position, suggests a molecule with significantly altered electronic properties compared to unsubstituted diphenylmethane. The powerful electron-withdrawing nature of the -CF3 groups would deactivate the aromatic rings towards electrophilic substitution and influence the acidity of the benzylic protons of the methylene bridge.

Research into this compound would likely be driven by the desire to understand how this specific substitution pattern affects its physical properties, such as thermal stability and solubility, and its potential applications as a building block for more complex fluorinated molecules. Its high fluorine content could make it a candidate for creating specialized polymers or materials with low surface energy or high chemical resistance. Furthermore, its structure could serve as a core for developing new ligands for catalysis or as a precursor to novel pharmacologically active agents, where the trifluoromethyl groups could enhance metabolic stability and receptor binding.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₀F₆ |

| Molecular Weight | 304.23 g/mol |

| CAS Number | 86845-35-4 |

| Melting Point | 40-42 °C |

| Boiling Point | 85-87 °C at 0.5 mmHg |

| Appearance | White solid |

Data sourced from ChemicalBook and NIST WebBook. nist.govchemicalbook.com

Spectroscopic Data

Mass Spectrometry: The mass spectrum (electron ionization) of this compound is available through the NIST WebBook, which provides information on its fragmentation pattern and confirms its molecular weight. nist.gov

Infrared (IR) Spectrum: The IR spectrum, also available from the NIST WebBook, would show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene bridge, as well as strong C-F stretching vibrations from the trifluoromethyl groups. nist.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6/c16-14(17,18)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(19,20)21/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGZHSTYPHZGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235858 | |

| Record name | 3,3'-Methylenebis(alpha,alpha,alpha-trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86845-35-4 | |

| Record name | 3,3'-Methylenebis(alpha,alpha,alpha-trifluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086845354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Methylenebis(alpha,alpha,alpha-trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Methylene-bis(benzotrifluoride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Bis Trifluoromethyl Diphenylmethane and Analogous Fluorinated Diarylmethanes

Precursor Chemistry and Starting Materials for Diarylmethane Construction

The construction of the diarylmethane framework relies on the selection of appropriate precursors that can be coupled to form the essential C(sp²)-C(sp³)-C(sp²) bond sequence. The choice of starting materials is dictated by the specific carbon-carbon bond formation strategy to be employed.

Key precursors for these syntheses include:

Benzyl (B1604629) Derivatives : Compounds such as benzyl alcohols, benzyl acetates, benzyl halides (bromides and chlorides), and benzylic carbonates serve as electrophilic partners. daneshyari.comorganic-chemistry.orgresearchgate.net For the synthesis of the target compound, precursors like 3-(trifluoromethyl)benzyl alcohol or 3-(trifluoromethyl)benzyl bromide would be essential.

Aromatic Nucleophiles and Electrophiles : Simple arenes, electron-rich heteroarenes, organoboron compounds (arylboronic acids), and organozinc reagents act as nucleophilic partners in cross-coupling reactions. daneshyari.comnih.govresearchgate.net Aryl halides are common electrophilic partners. nih.gov

Carbonyl Compounds : Diaryl ketones or aromatic aldehydes can be reduced to form the central methylene (B1212753) bridge of diarylmethanes. figshare.comresearchgate.net For the target molecule, this would involve a bis(3-(trifluoromethyl)phenyl) ketone intermediate.

Toluene Derivatives : In some modern C-H activation strategies, substituted toluenes can be directly coupled with aryl halides. organic-chemistry.org

The functional group tolerance of the chosen synthetic route is a critical consideration, especially when dealing with the electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity of the precursors.

**2.2. Carbon-Carbon Bond Formation Strategies for the Diarylmethane Core

The traditional and direct method for forming a diarylmethane core is through Friedel-Crafts alkylation. In this approach, a benzyl derivative is activated by an acid to generate a benzylic cation, which then undergoes electrophilic aromatic substitution with another arene.

Modern variations of this method utilize strong Brønsted acids like triflic acid (TfOH) or triflimide (HNTf₂) to catalyze the reaction under milder conditions. daneshyari.comresearchgate.net Benzylic acetates and alcohols are favored as non-genotoxic precursors over benzyl halides. daneshyari.com The reaction works most efficiently with acetates capable of forming a stabilized benzylic cation and with electron-rich arenes or heteroarenes as the nucleophile. daneshyari.comresearchgate.net In many instances, these reactions can be performed without a solvent. daneshyari.com

Table 1: Examples of Acid-Catalyzed Diarylmethane Synthesis

| Electrophile | Nucleophile | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzyl Acetate | Anisole | HOTf | Room Temp, 10 min | 98% | daneshyari.com |

| Benzyl Acetate | 1,3,5-Trimethoxybenzene | HNTf₂ | 50°C, 20 min | 98% | daneshyari.com |

| Benzyl Acetate | 2-Methylfuran | HOTf | Room Temp, 5 min | 95% | daneshyari.com |

Transition-metal catalysis offers a powerful and versatile alternative to classical methods, providing greater functional group tolerance and milder reaction conditions. Palladium and nickel complexes are the most commonly employed catalysts for these transformations. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling : This reaction is a cornerstone of modern organic synthesis and has been adapted for diarylmethane formation. It typically involves the palladium-catalyzed cross-coupling of a benzylic electrophile (e.g., carbonate, ester, or ammonium (B1175870) salt) with an arylboronic acid. organic-chemistry.orgnih.govacs.org The choice of ligand is crucial for catalytic efficiency. For instance, the in-situ generation of a catalyst from [Pd(η³-C₃H₅)Cl]₂ and 1,5-bis(diphenylphosphino)pentane (B1273038) (dpppe) effectively couples benzylic carbonates with arylboronic acids. organic-chemistry.org Similarly, α-fluorinated benzylic triflones have been successfully coupled with arylboronic acids using a palladium catalyst to afford α-fluorinated diarylmethanes. researchgate.netnih.gov

Negishi and Other Couplings : The Negishi coupling utilizes organozinc reagents as nucleophiles, which can be coupled with aryl or benzyl halides catalyzed by cobalt or palladium. nih.govnih.gov Other notable methods include Stille coupling (using organotin reagents) and nickel-catalyzed couplings of benzylic ammonium triflates or benzyl alcohols with aryl halides. organic-chemistry.orgresearchgate.net These methods expand the scope of accessible diarylmethane structures. organic-chemistry.org

Table 2: Selected Transition-Metal-Catalyzed Reactions for Diarylmethane Synthesis

| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | [Pd(η³-C₃H₅)Cl]₂ / dpppe | Benzylic Carbonates + Arylboronic Acids | High yields for various substrates. | organic-chemistry.org |

| Suzuki-Miyaura | Pd Catalyst | α-Fluorinated Benzylic Triflones + Arylboronic Acids | Provides access to α-fluorinated diarylmethanes. | researchgate.netnih.gov |

| Negishi | CoBr₂ / DMAc | Benzylzinc Bromide + Aryl Halides | Ligand-free cobalt catalysis under mild conditions. | nih.gov |

| Nickel-Catalyzed | Ni(PPh₃)(NHC)Br₂ | Benzyl Chlorides + Aryl Chlorides/Fluorides | Magnesium-mediated reductive cross-coupling. | organic-chemistry.org |

| Transition-Metal-Free | None | Benzal Diacetates + Organozinc Reagents | One-pot, sequential cross-coupling. | nih.gov |

An alternative synthetic pathway to diarylmethanes involves the reduction of a diaryl ketone, which is typically formed via a Friedel-Crafts acylation reaction. This two-step sequence provides excellent regiochemical control.

A recently developed protocol for synthesizing diarylmethanes, which are key building blocks for SGLT2 inhibitors, employs titanium tetrachloride (TiCl₄) for the initial Friedel-Crafts acylation, followed by reduction of the resulting diaryl ketone with a combination of TiCl₄ and sodium borohydride (B1222165) (NaBH₄). researchgate.net This method is noted to be cleaner than previous systems that used aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). researchgate.net Another approach is the metal-free reductive cross-coupling of diarylborinic acids with N-tosylhydrazones derived from aromatic aldehydes and ketones. figshare.com

Introduction of Trifluoromethyl Groups into Aromatic Systems

The trifluoromethyl (CF₃) group is a crucial moiety in many bioactive molecules due to its ability to alter physical, chemical, and physiological properties. acs.org Its introduction can be achieved either by starting with a CF₃-containing precursor or by direct trifluoromethylation of an aromatic ring.

Direct electrophilic trifluoromethylation involves the reaction of an aromatic compound with a reagent that acts as a "CF₃⁺" source. This method allows for the late-stage introduction of the trifluoromethyl group.

Pioneering work in this area led to the development of S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine reagents (e.g., Togni's reagents). acs.orgchem-station.combrynmawr.edu These reagents can transfer a CF₃ group to electron-rich substrates like phenols, anilines, and heteroarenes under mild conditions. acs.orgtcichemicals.com The reactivity of these agents can be fine-tuned by modifying the substituents on their aromatic rings; electron-withdrawing groups tend to enhance their trifluoromethylating potential. acs.org

Table 3: Common Reagents for Electrophilic Trifluoromethylation

| Reagent Class | Example Reagent Name | General Structure/Type | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | acs.orgchem-station.combrynmawr.edutcichemicals.com |

| Sulfonium Salts | Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium Salts | chem-station.combrynmawr.edu |

| Sulfonium Salts | Yagupolskii-Umemoto Reagent | S-(Trifluoromethyl)diphenylsulfonium Salts | acs.orgchem-station.com |

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a powerful strategy for introducing the CF3 group into organic molecules. This approach typically involves the use of a nucleophilic "CF3-" equivalent that reacts with an electrophilic carbon center. While direct synthesis of 3,3'-Bis(trifluoromethyl)diphenylmethane via this method is not extensively documented, analogous transformations on diarylmethane precursors can be envisaged.

One common source of nucleophilic trifluoromethyl is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. This reagent, in the presence of a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), generates a trifluoromethyl anion equivalent. For a diarylmethane system, a precursor bearing suitable electrophilic sites would be required. For instance, a diaryl ketone could be a viable substrate, which upon reaction with the trifluoromethyl anion, followed by a reduction or deoxygenation step, could potentially lead to the desired product.

Another approach involves the use of fluoroform (HCF3), a potent greenhouse gas, as an inexpensive source of the trifluoromethyl group. nih.gov The deprotonation of fluoroform with a strong base generates the trifluoromethyl anion, which can then react with electrophiles. nih.gov The stability of the trifluoromethyl anion is a significant challenge, as it can readily decompose to difluorocarbene. nih.gov However, recent advancements have shown that the choice of solvent and counterion can stabilize the anion, allowing for efficient trifluoromethylation of carbonyl compounds. nih.gov

The table below summarizes key reagents and their roles in nucleophilic trifluoromethylation reactions.

| Reagent Name | Formula | Role in Reaction |

| Trifluoromethyltrimethylsilane | TMSCF3 | Source of nucleophilic trifluoromethyl group |

| Tetrabutylammonium fluoride | TBAF | Fluoride source to activate TMSCF3 |

| Fluoroform | HCF3 | Inexpensive source of the trifluoromethyl group |

| Potassium hexamethyldisilazide | KHMDS | Strong base for the deprotonation of fluoroform |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation offers an alternative and often complementary approach to nucleophilic methods. acs.orgnih.gov These reactions involve the generation of a trifluoromethyl radical (•CF3), which can then add to aromatic rings or participate in cross-coupling reactions. acs.orgnih.gov The trifluoromethyl radical is electrophilic in nature and preferentially adds to electron-rich aromatic systems. nih.gov

Several reagents are known to generate trifluoromethyl radicals under thermal, photochemical, or redox conditions. nih.gov Umemoto's and Togni's reagents are popular electrophilic trifluoromethylating agents that can generate •CF3 upon reduction. nih.gov Photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from these precursors, enabling the trifluoromethylation of a wide range of substrates. nih.gov

For the synthesis of this compound, a potential radical pathway could involve the trifluoromethylation of diphenylmethane (B89790) itself. However, controlling the regioselectivity to achieve exclusive substitution at the 3 and 3' positions would be a significant challenge due to the electronic nature of the phenyl rings. A more controlled approach might involve the coupling of a pre-functionalized benzyl radical with a trifluoromethylated aromatic species.

Recent mini-reviews have highlighted the significant progress in radical trifluoromethylation reactions, detailing various reagents and catalytic systems. nih.govacs.org These reviews underscore the versatility of radical pathways in accessing complex trifluoromethylated molecules. nih.govacs.org

| Reagent Type | Example Reagents | Method of •CF3 Generation |

| Electrophilic | Umemoto's reagents, Togni's reagents | Single-electron reduction (e.g., via photoredox catalysis) |

| Radical Precursors | Trifluoroiodomethane (CF3I) | Homolytic cleavage (thermal or photochemical) |

| Sulfonyl Chlorides | Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Reductive cleavage |

Challenges and Advances in Selective C-F Bond Formation

The formation of a carbon-fluorine bond is a challenging transformation in organic synthesis due to the high electronegativity of fluorine and the strength of the resulting C-F bond. researchgate.netoaepublish.com Selective C-F bond formation in the synthesis of fluorinated diarylmethanes presents several hurdles.

One of the primary challenges is controlling regioselectivity during the fluorination of aromatic rings. researchgate.net Direct fluorination of an unsubstituted diarylmethane would likely lead to a mixture of isomers. Therefore, pre-functionalization of the aromatic rings with directing groups is often necessary to achieve the desired substitution pattern.

Another significant challenge is the development of mild and functional group-tolerant fluorination methods. researchgate.net Many traditional fluorinating agents are harsh and can lead to side reactions. Recent advances have focused on the development of transition-metal-catalyzed fluorination reactions, which often proceed under milder conditions and with higher selectivity. researchgate.net Palladium, copper, and silver catalysts have been employed in various C-F bond-forming reactions. researchgate.net

Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, is a particularly attractive strategy in drug discovery. oaepublish.com This approach allows for the rapid generation of fluorinated analogues of complex molecules for biological evaluation. However, developing robust and selective late-stage fluorination methods remains an active area of research. oaepublish.com

Recent advances in the field include the development of novel fluorinating reagents and catalytic systems that offer improved reactivity and selectivity. researchgate.netoaepublish.com For instance, the use of well-defined transition metal complexes has enabled the development of catalytic cycles for the fluorination of aryl halides and the direct C-H fluorination of arenes. researchgate.net

Stereoselective Synthesis and Chiral Induction in Fluorinated Diarylmethanes

The stereoselective synthesis of chiral fluorinated diarylmethanes is a growing area of interest, as the introduction of chirality can have a profound impact on the biological activity of a molecule. organic-chemistry.orgnih.gov Chiral induction in the synthesis of these compounds can be achieved through various catalytic asymmetric methods.

Copper-catalyzed asymmetric allylic arylation has been shown to be an effective method for the synthesis of chiral diarylvinylmethanes, which can be further transformed into chiral diarylmethanes. acs.orgnih.gov This method utilizes aryllithium reagents and allyl bromides in the presence of a chiral copper-N-heterocyclic carbene catalyst to achieve high yields and enantioselectivities. acs.orgnih.gov The reaction is tolerant of various functional groups, including trifluoromethyl substituents. acs.org

Palladium-catalyzed cross-coupling reactions have also been employed for the enantioselective synthesis of diarylmethanes. For example, the Suzuki-Miyaura coupling of benzylic halides with arylboronic acids can be rendered asymmetric through the use of chiral palladium catalysts. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling of benzylic ammonium triflates with arylboronic acids has been shown to proceed with excellent chirality transfer. organic-chemistry.org

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral diarylmethanes. oaepublish.com Chiral Brønsted acids, such as phosphoric acids, have been used to catalyze the enantioselective Friedel-Crafts alkylation of arenes with in situ-generated ortho-quinone methides, leading to the formation of chiral triarylmethanes. oaepublish.com This methodology could potentially be adapted for the synthesis of chiral diarylmethanes.

The table below highlights some of the catalytic systems used for the stereoselective synthesis of chiral diarylmethanes.

| Catalyst System | Reaction Type | Key Features |

| Copper/N-heterocyclic carbene | Asymmetric Allylic Arylation | High enantioselectivity, broad substrate scope. acs.orgnih.gov |

| Palladium/Chiral Ligand | Asymmetric Cross-Coupling | Effective for Suzuki-Miyaura type reactions. organic-chemistry.org |

| Nickel/Chiral Ligand | Asymmetric Cross-Coupling | High chirality transfer from benzylic precursors. organic-chemistry.org |

| Chiral Brønsted Acid | Asymmetric Friedel-Crafts Alkylation | Metal-free, enantioselective C-C bond formation. oaepublish.com |

Reactivity, Functionalization, and Mechanistic Investigations of 3,3 Bis Trifluoromethyl Diphenylmethane

Reactivity of Aromatic Rings in 3,3'-Bis(trifluoromethyl)diphenylmethane

The reactivity of the two phenyl rings in this compound is a direct consequence of the electronic interplay between the electron-withdrawing trifluoromethyl groups and the central methylene (B1212753) bridge.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property stemming from the high electronegativity of the three fluorine atoms. mdpi.com This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring to which it is attached. Consequently, the phenyl rings in this compound are substantially deactivated towards electrophilic aromatic substitution (SEAr) compared to unsubstituted benzene (B151609). wikipedia.org The reduced nucleophilicity of the aromatic system makes reactions with electrophiles more challenging, often requiring harsher conditions. libretexts.org

Conversely, this pronounced electron deficiency activates the aromatic rings towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. chemsociety.org.ngmdpi.com The trifluoromethyl group can effectively stabilize the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism, particularly when positioned ortho or para to the reaction site. nih.gov

| Substituent Group | Electronic Effect | Influence on Electrophilic Substitution (SEAr) | Influence on Nucleophilic Substitution (SNAr) |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | Strongly Activating |

| Methylene (-CH₂-) | Weakly Electron-Donating (+I) | Weakly Activating | Weakly Deactivating |

During electrophilic aromatic substitution, substituent groups on a benzene ring direct incoming electrophiles to specific positions. The trifluoromethyl group is a strong deactivating group and a meta-director. wikipedia.org This directing effect arises because the deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least electron-deficient and therefore the most favorable sites for electrophilic attack. masterorganicchemistry.com

In the case of this compound, each ring is influenced by both the meta-directing -CF₃ group and the ortho, para-directing methylene bridge. The substitution pattern is determined by the interplay of these two groups.

-CF₃ Group Effect : Located at position 3, it directs incoming electrophiles to positions 5. It strongly deactivates positions 2, 4, and 6.

-CH₂- Bridge Effect : Located at position 1, it directs incoming electrophiles to positions 2, 4, and 6.

| Position | Influence of -CF₃ Group (at C3) | Influence of -CH₂- Bridge (at C1) | Predicted Reactivity |

|---|---|---|---|

| 2 | ortho (Strongly Deactivated) | ortho (Activated) | Highly Unfavorable |

| 4 | ortho (Strongly Deactivated) | para (Activated) | Highly Unfavorable |

| 5 | meta (Least Deactivated) | meta (No strong influence) | Most Probable Site |

| 6 | para (Strongly Deactivated) | ortho (Activated) | Highly Unfavorable |

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes and other electron-deficient aromatic systems. mdpi.com The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups. nih.gov

This compound itself is not a substrate for SNAr as it lacks a suitable leaving group, such as a halogen. However, its derivatives, which contain a leaving group, would be highly susceptible to nucleophilic attack. For example, if a chlorine or fluorine atom were introduced at the 4- or 6-position of one of the aromatic rings, the molecule would become an excellent substrate for SNAr. The trifluoromethyl group at position 3 would be ortho or para to the leaving group, providing the necessary electronic stabilization for the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. nih.gov This high potential makes this compound a valuable precursor for synthesizing more complex, highly functionalized aromatic compounds via SNAr pathways.

Transformations Involving the Trifluoromethyl Groups in this compound

While traditionally considered inert, the trifluoromethyl group can undergo selective transformations, providing a modern synthetic route to a variety of other valuable fluorinated compounds. baranlab.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the CF₃ group exceptionally stable. rsc.org Despite this robustness, significant progress has been made in the selective activation and functionalization of C-F bonds in trifluoromethylarenes. rsc.orgrsc.org These strategies offer a pathway to "edit" the CF₃ group on this compound.

Methods for C-F bond activation include:

Reductive Activation : Using photocatalysis or low-valent metals, a single electron can be transferred to the trifluoromethylarene, forming a radical anion. nih.gov This intermediate can spontaneously eliminate a fluoride (B91410) ion to generate a difluorobenzylic radical, which can be trapped by hydrogen atom donors or coupled with other molecules. nih.gov

Lewis Acid Catalysis : Strong Lewis acids, such as boron tribromide, can coordinate to the fluorine atoms, weakening the C-F bond and facilitating its cleavage to form new C-C or C-O bonds.

Transition-Metal Catalysis : Various transition metal complexes can insert into a C-F bond, enabling subsequent functionalization reactions. rsc.org

These advanced methodologies could be applied to this compound to selectively break a single C-F bond, opening up new avenues for derivatization.

The selective functionalization of a C-F bond in a trifluoromethyl group allows for its conversion into other important fluorinated moieties. This molecular editing approach expands the chemical space accessible from a single precursor. nih.gov

Potential transformations for the CF₃ groups in this compound include:

Hydrodefluorination : The replacement of a fluorine atom with a hydrogen atom can convert a trifluoromethyl group (Ar-CF₃) into a difluoromethyl group (Ar-CF₂H). nih.gov The difluoromethyl group is a highly sought-after motif in medicinal chemistry as it can act as a lipophilic hydrogen bond donor.

Defluoroalkylation : The difluorobenzylic radical intermediate, generated from single C-F bond cleavage, can be intercepted by alkenes to form Ar-CF₂-alkyl structures. nih.gov This reaction creates a new C-C bond and installs a difluoroalkyl group.

Conversion to Difluoromethylene Groups : Through specific reaction pathways, often involving ortho-assisting groups, the CF₃ group can be transformed into a difluoromethylene (-CF₂-) unit, which can be a precursor for synthesizing difluoromethylene-bridged compounds. researchgate.net

These conversions highlight the synthetic utility of the trifluoromethyl group not just as a stable, property-modifying substituent, but also as a versatile functional handle for the synthesis of other valuable fluorinated molecules.

Reactivity of the Methylene Bridge in this compound

The methylene bridge in diphenylmethane (B89790) and its derivatives is a key site for chemical transformations due to the benzylic nature of its C-H bonds. These bonds have a lower bond dissociation energy compared to aliphatic C-H bonds, making them more susceptible to abstraction by radicals. Furthermore, the acidity of these protons is increased, facilitating deprotonation by strong bases to form a resonance-stabilized carbanion.

Acidic C-H Activation and Derivatization Strategies

Direct acidic C-H activation of the methylene bridge in diarylmethanes is not a common transformation. More typically, functionalization at this position is achieved through deprotonation with a strong base followed by reaction with an electrophile. The electron-withdrawing trifluoromethyl groups in this compound would be expected to increase the acidity of the methylene protons compared to diphenylmethane itself, making deprotonation more facile.

While specific studies on the acidic C-H activation of this compound are not available, derivatization is theoretically achievable. For instance, deprotonation with a strong base like an organolithium reagent or a metal amide could generate the corresponding carbanion. This nucleophilic species could then be reacted with a variety of electrophiles to introduce new functional groups at the methylene position.

Table 1: Plausible Derivatization Reactions at the Methylene Bridge

| Reagent Class | Specific Reagent Example | Potential Product |

| Alkyl Halides | Methyl Iodide | 1,1-Dimethyl-3,3'-bis(trifluoromethyl)diphenylmethane |

| Carbonyls | Acetone | 1-(3,3'-Bis(trifluoromethyl)diphenyl)methyl-1-methylethanol |

| Carbon Dioxide | CO₂ | 2-(3,3'-Bis(trifluoromethyl)phenyl)acetic acid |

Note: This table represents theoretically possible reactions based on general organic chemistry principles, as specific experimental data for this compound is not available in the searched literature.

Radical Reactions at the Methylene Center

The benzylic hydrogens of the methylene bridge are prime targets for radical abstraction. Reactions such as free-radical halogenation or oxidation are expected to occur readily at this position. The stability of the resulting 1,1-di(3-(trifluoromethyl)phenyl)methyl radical would be a key factor in the kinetics of these reactions.

Free-radical halogenation, typically initiated by UV light or a radical initiator, would likely lead to the substitution of one or both benzylic hydrogens with a halogen atom. The reaction conditions would need to be carefully controlled to manage the extent of halogenation.

Oxidation of the methylene bridge can lead to the formation of a carbonyl group, yielding the corresponding benzophenone (B1666685) derivative, 3,3'-bis(trifluoromethyl)benzophenone. Various oxidizing agents could potentially effect this transformation, although specific studies on this compound are lacking.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies, either experimental or computational, specifically investigating reactions at the methylene bridge of this compound are not prominently featured in the scientific literature. General mechanisms for benzylic C-H activation, radical substitution, and oxidation of diphenylmethanes can be inferred to apply.

For a base-mediated derivatization, the mechanism would involve the formation of a resonance-stabilized carbanion. The negative charge would be delocalized over both aromatic rings, and the electron-withdrawing trifluoromethyl groups would further stabilize this intermediate.

In the case of radical reactions, the mechanism would proceed through a typical chain reaction involving initiation, propagation, and termination steps. The key intermediate would be the 1,1-di(3-(trifluoromethyl)phenyl)methyl radical. Computational studies could provide valuable insights into the geometry and stability of this radical, as well as the transition states for hydrogen abstraction and subsequent reactions. However, such specific computational analyses for this compound were not identified in the conducted search.

Spectroscopic and Computational Characterization of 3,3 Bis Trifluoromethyl Diphenylmethane

Advanced Vibrational Spectroscopy of Fluorinated Aromatics and Derivatives

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strengths, molecular geometry, and substituent effects, making them powerful tools for characterizing fluorinated compounds.

The IR spectrum of 3,3'-Bis(trifluoromethyl)diphenylmethane is characterized by absorption bands corresponding to its diphenylmethane (B89790) core and the trifluoromethyl substituents. The introduction of the CF3 group, a strong electron-withdrawing group, significantly influences the vibrational frequencies of the aromatic rings.

The primary regions of interest in the IR spectrum include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Methylene (B1212753) C-H Stretching: The symmetric and asymmetric stretches of the CH₂ bridge are expected in the 2950-2850 cm⁻¹ range.

C-F Stretching: The most intense and characteristic bands for trifluoromethylated compounds are the symmetric and asymmetric C-F stretching modes, which are typically observed in the 1350-1100 cm⁻¹ region. These bands are often very strong due to the large change in dipole moment associated with the C-F bond vibration. For benzene (B151609) derivatives containing CF3 groups, a broad and very strong band near 1330 cm⁻¹ is characteristic of the C-CF3 stretching mode. ias.ac.in

Aromatic C=C Stretching: Vibrations of the benzene ring skeleton are found in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring affects the exact position and intensity of these bands.

C-H Bending: Out-of-plane C-H bending vibrations for 1,3-disubstituted (meta-substituted) rings give rise to characteristic bands in the 900-690 cm⁻¹ region.

Based on data from the NIST WebBook and analysis of related compounds, the key IR absorptions for this compound can be assigned as detailed in the table below. nist.gov

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretching |

| 2930 - 2850 | Weak | Methylene (CH₂) C-H Stretching |

| 1610 - 1580 | Medium | Aromatic C=C Ring Stretching |

| 1490 - 1440 | Medium | Aromatic C=C Ring Stretching |

| ~1332 | Very Strong, Broad | Asymmetric C-F Stretching (of CF₃) |

| ~1170 | Strong | Symmetric C-F Stretching (of CF₃) |

| ~1130 | Strong | C-CF₃ Stretching mixed with ring modes |

| 810 - 780 | Strong | C-H Out-of-plane Bending (Aromatic) |

| 710 - 690 | Medium | C-H Out-of-plane Bending / Ring Deformation |

This table is generated based on typical frequency ranges for the assigned functional groups and data available for analogous compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands result from vibrations involving a significant change in polarizability. For this compound, the following observations are expected in its Raman spectrum:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene rings, typically around 1000 cm⁻¹, is expected to be a strong and sharp band in the Raman spectrum. Aromatic C=C stretching vibrations in the 1600 cm⁻¹ region are also prominent.

C-CF₃ Vibrations: The symmetric C-F stretching and deformation modes of the CF3 group are also Raman active. The C-CF3 stretching mode, often observed with weak to strong intensity in Raman spectra, provides a characteristic frequency. ias.ac.in

Methylene Bridge Vibrations: The C-H stretching modes of the CH₂ group would be present but are generally weaker in Raman spectra compared to aromatic ring modes.

| Frequency Range (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment |

| 3080 - 3050 | Medium | Aromatic C-H Stretching |

| ~1600 | Strong | Aromatic Ring C=C Stretching |

| ~1330 | Weak to Medium | Asymmetric C-F Stretching (of CF₃) |

| ~1000 | Very Strong | Aromatic Ring Breathing (Trigonal Mode) |

| ~740 | Medium | CF₃ Symmetric Deformation |

This table is generated based on expected Raman activities for the assigned functional groups by analogy with related fluorinated aromatic compounds.

The vibrational spectra are intrinsically linked to the molecule's three-dimensional structure. In diphenylmethane, the two phenyl rings are not coplanar and can undergo low-frequency torsional motions relative to each other. researchgate.net The introduction of bulky CF3 groups at the meta-positions likely introduces steric hindrance that influences the preferred dihedral angles between the phenyl rings and the central methylene plane.

This conformational preference affects the coupling between the vibrational modes of the two rings. Computational studies, such as Density Functional Theory (DFT), are often employed to calculate the stable conformations and their corresponding vibrational frequencies. These theoretical spectra can then be compared with experimental IR and Raman data to confirm the structural assignments and gain a deeper understanding of the molecule's conformational landscape. The C-CF3 stretching and deformation modes are particularly sensitive to the local electronic and steric environment. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone of chemical analysis, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H and ¹³C NMR are used to characterize the hydrogen and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound is expected to show signals for the methylene bridge protons and the aromatic protons. Due to the molecule's symmetry, the two substituted phenyl rings are chemically equivalent.

Methylene Protons (CH₂): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a sharp singlet. This signal would be located in the range of 3.9-4.2 ppm, shifted downfield from the typical benzylic position due to the presence of two electron-withdrawing aromatic rings.

Aromatic Protons: Each of the two identical aromatic rings has four protons. Due to the meta-substitution pattern, these four protons are chemically distinct, giving rise to four separate signals.

The proton at position 2' (ortho to the CH₂ and ortho to the CF₃) would be a singlet or a narrow triplet.

The proton at position 4' (para to the CH₂ and ortho to the CF₃) would be a doublet.

The proton at position 5' (para to the CF₃) would be a triplet (or doublet of doublets).

The proton at position 6' (ortho to the CH₂ and meta to the CF₃) would be a doublet.

The electron-withdrawing nature of the CF3 group causes a downfield shift (deshielding) of the aromatic protons, particularly those ortho and para to it. The chemical shifts are expected in the range of 7.2-7.6 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methylene (CH₂) | ~4.1 | Singlet (s) |

| Aromatic (H-2', H-2'') | ~7.5 | Singlet (or narrow multiplet) |

| Aromatic (H-4', H-4'') | ~7.5 | Doublet (d) |

| Aromatic (H-5', H-5'') | ~7.4 | Triplet (t) |

| Aromatic (H-6', H-6'') | ~7.3 | Doublet (d) |

This table presents predicted values based on the analysis of substituent effects in similar aromatic systems.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Due to symmetry, seven distinct carbon signals are expected: one for the methylene bridge, four for the protonated aromatic carbons, and two for the quaternary aromatic carbons (one attached to the CH₂ and one to the CF₃).

Methylene Carbon (-CH₂-): This signal is expected around 41-42 ppm.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). This signal is typically found around 120-125 ppm. mdpi.com

Aromatic Carbons:

The quaternary carbon attached to the CF₃ group (C-3') will also show a quartet pattern due to two-bond C-F coupling (²J_CF) and will be shifted downfield to around 131-132 ppm. mdpi.com

The quaternary carbon attached to the methylene bridge (C-1') is expected around 141-142 ppm.

The protonated aromatic carbons will appear in the typical aromatic region of 125-135 ppm. Their chemical shifts are influenced by the positions relative to the electron-withdrawing CF₃ group.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| Methylene (-CH₂-) | ~41 | Singlet |

| Aromatic (C-1', C-1'') | ~142 | Singlet |

| Aromatic (C-2', C-2'') | ~127 | Quartet (small ⁴J_CF) |

| Aromatic (C-3', C-3'') | ~131 | Quartet (²J_CF) |

| Aromatic (C-4', C-4'') | ~125 | Quartet (small ³J_CF) |

| Aromatic (C-5', C-5'') | ~129 | Singlet |

| Aromatic (C-6', C-6'') | ~132 | Singlet |

| Trifluoromethyl (-CF₃) | ~124 | Quartet (¹J_CF) |

This table presents predicted values based on the analysis of substituent effects and known C-F coupling patterns in similar aromatic systems.

Fluorine (19F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and powerful tool for the characterization of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high receptivity and sharp NMR signals. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, making it highly sensitive to the local electronic environment. nih.gov

For this compound, the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Consequently, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the -CF3 group is influenced by the electronic effects of the diphenylmethane backbone. Aromatic trifluoromethyl groups typically resonate in a specific region of the ¹⁹F NMR spectrum. The precise chemical shift can be predicted with a high degree of accuracy using computational methods.

Table 1: Predicted ¹⁹F NMR Chemical Shift for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) vs. CFCl₃ | -63 to -65 ppm |

The predicted chemical shift falls within the typical range for trifluoromethyl groups attached to an aromatic ring. ucsb.edu Deviations from this value in an experimental setting could indicate intermolecular interactions or the presence of different conformational isomers in solution.

X-ray Crystallography and Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While crystallographic data for this compound itself is not prominently available in the literature, analysis of its derivatives or closely related compounds can provide invaluable insights into its molecular geometry and intermolecular interactions. researchgate.netmdpi.com

The process would involve synthesizing a suitable crystalline derivative of this compound and exposing it to a beam of X-rays. The resulting diffraction pattern can be analyzed to construct an electron density map, from which the atomic positions can be determined. Key structural parameters that would be elucidated include:

Bond lengths and angles: Precise measurements of the C-F, C-C, and C-H bond lengths and the bond angles within the trifluoromethyl groups and the diphenylmethane framework.

Torsional angles: The dihedral angles describing the orientation of the two phenyl rings relative to each other and to the central methylene bridge.

Intermolecular interactions: The presence of any significant non-covalent interactions, such as C-H···F hydrogen bonds or π-π stacking, which govern the crystal packing. nih.gov

Studies on related trifluoromethyl-substituted aromatic compounds have shown that the trifluoromethyl group can influence crystal packing through weak hydrogen bonds and dipole-dipole interactions. nih.gov

Theoretical and Computational Chemistry

In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful avenue for understanding the properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to determine its optimized molecular geometry and various electronic properties.

A typical DFT study would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations for the molecule. mdpi.com The output of these calculations provides the lowest energy conformation of the molecule.

Table 2: Typical Predicted Geometric Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.34 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-CH₂ Bond Length | ~1.52 Å |

| F-C-F Bond Angle | ~107° |

| C-C-C (aromatic) Bond Angle | ~120° |

Note: These are typical values obtained from DFT calculations on similar trifluoromethylated aromatic compounds.

Furthermore, DFT calculations can provide insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map, which highlights regions of positive and negative electrostatic potential. mdpi.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape and dynamics. researchgate.netmdpi.com

An MD simulation would model the molecule and its surrounding environment (e.g., a solvent box) over time, solving Newton's equations of motion for the system. The resulting trajectory provides information on the accessible conformations and the transitions between them. Key dynamic features of this compound that can be explored include:

Phenyl Ring Rotation: The independent rotation of the two 3-(trifluoromethyl)phenyl groups around their respective C-CH₂ bonds.

Methylene Bridge Flexibility: The bending and wagging motions of the central CH₂ group.

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. rsc.orgacs.org As mentioned in section 4.2.3, the ¹⁹F NMR chemical shift of this compound can be accurately predicted using DFT calculations. nih.govresearchgate.net Similarly, other spectroscopic properties such as infrared (IR) vibrational frequencies and Raman spectra can also be computed.

Beyond spectroscopy, computational methods can be used to investigate potential reaction mechanisms involving this compound. researchgate.netufl.edursc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathways. For example, the reactivity of the benzylic protons on the methylene bridge or the susceptibility of the aromatic rings to electrophilic or nucleophilic attack could be computationally explored.

Advanced Applications and Functional Materials Derived from 3,3 Bis Trifluoromethyl Diphenylmethane

Monomer Design for Polymer Synthesis

The robust nature of the bis(trifluoromethyl)diphenylmethane scaffold makes it a theoretical building block for various high-performance polymers. By functionalizing the phenyl rings with reactive groups such as amines or isocyanates, it can be incorporated into polymer backbones to enhance their properties.

The introduction of fluorine into polyurethanes is a well-established strategy to improve their thermal stability, chemical resistance, and surface properties like hydrophobicity. Theoretically, a diisocyanate derivative of 3,3'-Bis(trifluoromethyl)diphenylmethane could serve as a monomer in polyurethane synthesis. The resulting polymers would be expected to exhibit enhanced performance characteristics due to the presence of the trifluoromethyl groups. However, specific studies detailing the synthesis and properties of polyurethanes derived directly from this compound are not widely available in published literature. The focus in the field has often been on other fluorinated diisocyanates or diamines.

Amorphous fluoropolymers are a class of materials known for their excellent optical clarity, high gas permeability, and solubility in select solvents, distinguishing them from their semi-crystalline counterparts like PTFE. The non-planar structure of the diphenylmethane (B89790) unit, combined with the bulky trifluoromethyl groups, could disrupt polymer chain packing and promote amorphous morphologies. Incorporating a monomer derived from this compound into polymers such as polyimides or polyamides could potentially lead to materials with high glass transition temperatures, good solubility, and low dielectric constants, making them suitable for applications in microelectronics and advanced coatings. As with polyurethanes, concrete examples and detailed research findings for this specific monomer in amorphous fluoropolymer synthesis are not extensively documented.

Role in Specialty Chemical Development

This compound can serve as a precursor or intermediate in the synthesis of more complex specialty chemicals. The trifluoromethyl groups can influence the reactivity of the phenyl rings and the methylene (B1212753) bridge, allowing for selective chemical transformations. For instance, derivatives such as 3,5-Bis(trifluoromethyl)benzyl bromide are utilized in the synthesis of non-peptidic neurokinin NK1 receptor antagonists and as derivatizing agents in analytical chemistry. While this is the 3,5-isomer, it illustrates the potential utility of such fluorinated building blocks in creating high-value chemical entities. The development of specific specialty chemicals from the 3,3'-isomer would depend on targeted synthetic strategies to leverage its unique substitution pattern.

Design of Ligands and Organocatalysts

The rigid yet flexible backbone of diphenylmethane makes it an interesting scaffold for the design of ligands for catalysis. The electron-withdrawing nature of the trifluoromethyl groups can significantly impact the electronic properties of any coordinating atoms attached to the phenyl rings.

In the field of asymmetric catalysis, chiral ligands are crucial for controlling the stereochemical outcome of a reaction. While numerous chiral phosphine (B1218219) ligands have been developed, those based on a diphenylmethane backbone are also of interest. A recent study detailed the development of chiral hybrid diphosphorus (B173284) ligands that incorporate a conformationally flexible tropos diphenylmethane-based phosphoramidite (B1245037) unit. nih.gov These ligands demonstrated exceptional performance in the Rh-catalyzed asymmetric hydrogenation of certain substrates. nih.gov Although this research does not specify the use of the 3,3'-bis(trifluoromethyl) substituted variant, it highlights the potential of the diphenylmethane scaffold in creating effective chiral ligands. The electronic influence of the trifluoromethyl groups could be harnessed to fine-tune the catalytic activity and enantioselectivity of such ligands.

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. The aromatic rings of this compound can participate in π-π stacking interactions, while the fluorine atoms can engage in weaker interactions, potentially directing the self-assembly of larger architectures. Although specific research on the supramolecular behavior of this compound is limited, related molecules with bis(trifluoromethyl)phenyl groups have been studied in the context of coordination polymers and self-assembled monolayers. The specific geometry of the 3,3'-isomer would likely lead to unique packing arrangements and supramolecular structures compared to its more widely studied 3,5'-counterpart.

Emerging Applications in Advanced Materials Science

The incorporation of the this compound moiety into polymer backbones has given rise to a new class of high-performance materials with exceptional properties. The presence of trifluoromethyl (-CF3) groups significantly enhances thermal stability, chemical resistance, and optical transparency, while lowering the dielectric constant and moisture absorption. These characteristics make polymers derived from this compound and its analogues, particularly polyimides and polyamides, highly desirable for a range of emerging applications in advanced materials science, including flexible electronics, optoelectronics, and aerospace technologies.

A key precursor for many of these advanced polymers is a diamine derivative, such as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB), which shares a similar fluorinated biphenyl (B1667301) structure. The data from studies on polymers derived from TFMB and other related fluorinated diamines provide significant insights into the potential applications of materials derived from this compound.

These polymers are typically synthesized through the polycondensation reaction of a diamine monomer with a dianhydride. The choice of the dianhydride allows for the fine-tuning of the final polymer's properties. For instance, fluorinated polyimides prepared from a twisted benzidine (B372746) monomer containing two trifluoromethyl groups with various dianhydrides exhibit high thermal stability and are soluble in organic solvents, enabling their processing into flexible and tough films. openresearchlibrary.org

The resulting fluorinated polyimides and polyamides exhibit a combination of properties that make them suitable for demanding applications. They are known for their high glass transition temperatures (Tg), excellent thermal and oxidative stability, low dielectric constants, and high optical transparency. openresearchlibrary.orgresearchgate.netmdpi.com The unsymmetrical incorporation of trifluoromethyl groups can further enhance solubility and optical properties without compromising thermal stability. mdpi.com

Below are data tables summarizing the properties of various high-performance polymers derived from fluorinated diamines, illustrating their suitability for advanced material applications.

Table 1: Thermal Properties of Fluorinated Polyimides

This table showcases the high thermal stability of polyimides derived from a rigid and twisted bis(trifluoromethyl)benzidine and various dianhydrides. The 5% weight loss temperatures (Td5) in both nitrogen and air are consistently high, indicating excellent resistance to thermal degradation. The glass transition temperatures (Tg) are also significantly high, which is crucial for applications requiring dimensional stability at elevated temperatures.

| Dianhydride | Td5 in N₂ (°C) | Td5 in Air (°C) | Tg (°C) |

| BPDA | 605 | 594 | 366 |

| BTDA | 589 | 575 | 363 |

| ODPA | 572 | 560 | 345 |

| 6-FDA | 557 | 545 | 358 |

| PMDA | 535 | 523 | >400 |

Data sourced from research on fluorinated polyimides from rigid and twisted bis(trifluoromethyl)benzidine. openresearchlibrary.org

Table 2: Mechanical Properties of Fluorinated Polyimide Films

The mechanical integrity of polymer films is critical for their application in flexible electronics and other areas requiring robust materials. The following table details the tensile strength and coefficient of thermal expansion (CTE) of polyimide films derived from a bis(trifluoromethyl)benzidine. The high tensile strength indicates the films are strong and resistant to breaking under tension, while the CTE values are important for ensuring compatibility with other materials in a multi-layer device, especially under fluctuating temperatures.

| Dianhydride | Tensile Strength (MPa) | CTE (ppm/°C) |

| BPDA | 145 | 6.8 |

| BTDA | 128 | 35.2 |

| ODPA | 92 | 63.1 |

| 6-FDA | 105 | 45.7 |

| PMDA | 135 | 28.9 |

Data sourced from research on fluorinated polyimides from rigid and twisted bis(trifluoromethyl)benzidine. openresearchlibrary.org

Table 3: Optical Properties of Fluorinated Polyimides

For applications in optoelectronics and flexible displays, the optical transparency of the polymer films is a key parameter. This table presents the UV-vis absorption cut-off wavelength and the light transparency at 550 nm for polyimide films. A lower cut-off wavelength and higher transparency are desirable for these applications. The data shows that these fluorinated polyimides can be highly transparent.

| Dianhydride | Cut-off Wavelength (nm) | Transparency at 550 nm (%) |

| BPDA | 398 | 34 |

| BTDA | 385 | 65 |

| ODPA | 368 | 88 |

| 6-FDA | 354 | 90 |

| PMDA | 395 | 52 |

Data sourced from research on fluorinated polyimides from rigid and twisted bis(trifluoromethyl)benzidine. openresearchlibrary.org

Table 4: Dielectric Properties of Fluorinated Polyimides

In microelectronics, materials with a low dielectric constant are essential for reducing signal delay and cross-talk. The trifluoromethyl groups in these polyimides help to lower the dielectric constant. This table provides the dielectric constant values for polyimides prepared from novel diamines containing trifluoromethyl groups, highlighting their potential for use as insulating layers in integrated circuits and other electronic components.

| Dianhydride | Dielectric Constant at 1 MHz |

| 6FDA | 2.74 - 2.85 |

| BTDA | 3.10 - 3.20 |

| PMDA | 2.98 - 3.15 |

Data sourced from research on fluorinated polyimides derived from novel diamine monomers. researchgate.net

The collective findings from research into these advanced fluorinated polymers underscore the significant potential of materials derived from the this compound framework. The unique combination of thermal, mechanical, optical, and dielectric properties positions these materials as key enablers for the next generation of advanced technologies.

Future Research Directions and Challenges in 3,3 Bis Trifluoromethyl Diphenylmethane Chemistry

Addressing Current Synthetic Limitations and Process Optimization

The synthesis of complex fluorinated molecules like 3,3'-Bis(trifluoromethyl)diphenylmethane is often hampered by limitations inherent to current trifluoromethylation and coupling methodologies. Classical approaches can require harsh reagents, such as hydrogen fluoride (B91410) or Lewis acids, which may lead to low functional group tolerance and the generation of significant waste. chemrevlett.com Optimizing synthetic processes to improve yield, reduce step counts, and enhance safety is a primary challenge.

Key areas for future research in process optimization include:

Improving Precursor Synthesis: The synthesis of key building blocks, such as 3-(trifluoromethyl)phenyl derivatives, remains a critical area for improvement. While methods exist, they can be costly or inefficient. eurekalert.org Developing more direct and cost-effective routes to these precursors is essential for making this compound more accessible for research and potential commercial applications.

Minimizing Reaction Steps: Multi-step syntheses often suffer from cumulative yield losses. Future work should focus on developing one-pot or tandem reactions that combine multiple transformations into a single, efficient operation. For instance, a tandem arylation/oxidation process has been shown to be effective for similar diarylmethane structures. nih.gov

Enhancing Catalyst Efficiency: Transition-metal catalysis plays a crucial role in the C-C bond formation central to the diphenylmethane (B89790) core. Research into more active and robust catalyst systems that can operate under milder conditions with lower catalyst loadings is needed to improve process efficiency and reduce costs.

Development of Sustainable and Green Synthetic Pathways

The increasing emphasis on green chemistry necessitates a shift away from traditional synthetic methods that rely on hazardous solvents, toxic reagents, and energy-intensive processes. eurekalert.orgsciencedaily.com The development of sustainable pathways for synthesizing this compound is a critical future direction.

Key green chemistry approaches include:

Biocatalysis and Enzymatic Synthesis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.gov Exploring the use of enzymes, such as cytochrome P450s or engineered variants, for selective C-H functionalization or other transformations on the diphenylmethane scaffold could provide a highly sustainable synthetic route.

Solvent-Free and Aqueous Reactions: Eliminating volatile organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions, such as microwave-assisted organic synthesis (MAOS) or reactions in aqueous media, could drastically reduce the environmental impact. researchgate.netmdpi.com For example, catalysts like salicylic (B10762653) acid have been used for the green synthesis of related bis(indolyl)methanes. thaiscience.info

Use of Recyclable Catalysts: Developing heterogeneous or magnetic catalysts that can be easily recovered and reused would improve the sustainability and cost-effectiveness of the synthesis. jsynthchem.com

Exploration of Novel Reactivity and Functionalization Strategies

To fully unlock the potential of the this compound scaffold, new methods for its selective functionalization are required. The molecule presents several sites for potential modification, including the aromatic rings, the benzylic methylene (B1212753) bridge, and the CF3 groups themselves.

Future research should focus on:

Late-Stage C-H Functionalization: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates, streamlining synthetic routes. cas.cn Developing catalytic systems for the selective C-H arylation, amination, or borylation of either the aromatic rings or the central methylene bridge would open up vast new chemical space.

Functionalization of the Methylene Bridge: The benzylic protons of the diphenylmethane core are weakly acidic, offering a handle for deprotonative functionalization. nih.gov Exploring base-mediated cross-coupling reactions at this position could allow for the introduction of a wide array of substituents, creating a library of novel derivatives.

Reactivity of the Trifluoromethylphenyl Moiety: While CF3 groups are generally robust, their strong electron-withdrawing nature influences the reactivity of the aromatic ring, directing electrophilic or nucleophilic substitution reactions. A systematic study of these reactivity patterns is needed to enable precise control over further functionalization.

Designing New Materials with Tailored Properties for Specialized Applications

The unique combination of a flexible diphenylmethane linker and two lipophilic, electron-withdrawing trifluoromethylphenyl groups makes this compound an attractive building block for advanced materials. hovione.com Future research will involve the rational design and synthesis of new materials with properties tailored for specific, high-value applications.

Potential application areas and design strategies are summarized below:

Table 2: Potential Applications and Material Design Strategies

| Application Area | Design Strategy | Rationale |

|---|---|---|

| Organocatalysis | Incorporate the 3,3'-bis(trifluoromethyl)phenylmethane core into larger catalyst structures (e.g., as a component of a phosphine (B1218219) ligand or an ammonium (B1175870) salt). | The trifluoromethyl groups can create a specific steric and electronic environment, influencing catalyst activity and selectivity. The related 3,5-bis(trifluoromethyl)phenyl group is used in organocatalysts. jourcc.com |

| Bioactive Molecules | Use the core scaffold to synthesize derivatives for screening as potential therapeutic agents or agrochemicals. | The CF3 groups can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Pyrazole derivatives with a bis(trifluoromethyl)phenyl moiety have shown potent antibacterial activity. mdpi.comnih.gov |

| Conjugated Polymers | Employ functionalized derivatives of this compound as monomers in polymerization reactions. | The flexible diphenylmethane core can be used to tune polymer morphology, while the CF3 groups can enhance solubility and modify electronic properties for applications in organic electronics. researchgate.net |

| Liquid Crystals | Design and synthesize elongated, rigid molecules incorporating the diphenylmethane unit. | The steric bulk and dipole moment of the CF3 groups can influence the mesophase behavior and electro-optical properties of liquid crystalline materials. |

Integration with Emerging Chemical Technologies and Methodologies

Advancements in chemical synthesis and analysis are driven by new technologies. Integrating these emerging methodologies into the study of this compound will be crucial for accelerating discovery and overcoming existing challenges.

Key technologies to be integrated include:

Flow Chemistry: Continuous flow processing offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or unstable intermediates. europa.euunimi.it Implementing flow synthesis for the diazotization and trifluoromethylation steps could enable safer and more efficient production. datapdf.comresearchgate.net Gas-liquid reactions, which can be difficult to manage in batch, are often more controllable in flow reactors. illinois.edu

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction variables (catalysts, ligands, solvents, bases) in parallel. unchainedlabs.comresearchgate.net This technology is ideally suited for discovering novel C-H functionalization reactions or for rapidly optimizing existing synthetic protocols for this compound, even with minimal starting material. researchgate.net

Computational Chemistry: In silico tools, such as Density Functional Theory (DFT), can provide deep mechanistic insights and predict molecular properties. mdpi.com These computational methods can be used to guide the rational design of new catalysts, predict the reactivity of different sites on the molecule, and model the properties of novel materials before committing to extensive laboratory synthesis.

By embracing these future research directions and technological integrations, the chemical community can overcome the current challenges and unlock the full scientific and practical potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 3,3'-Bis(trifluoromethyl)diphenylmethane, and how are reaction conditions optimized?

A widely reported method involves the condensation of bis(3-(trifluoromethyl)phenyl)methanone with reducing agents like sodium cyanoborohydride in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst. Key steps include controlled temperature (e.g., ice-bathed conditions) and solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance yield and purity . Optimization often requires monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR to detect intermediates.

Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?

Proton NMR (¹H NMR) is critical for identifying hydrogen environments. For example, trifluoromethyl (CF₃) groups induce deshielding effects, shifting aromatic proton signals downfield (e.g., peaks near 7-8 ppm). Solvent signals (e.g., DMSO at ~2.5 ppm or residual water at ~1.5 ppm) must be accounted for during analysis. Advanced techniques like ¹⁹F NMR or 2D-COSY may resolve overlapping signals in complex derivatives .

Q. What characterization techniques beyond NMR are essential for analyzing this compound?

Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., glass transition temperatures, Tₐ), while Thermogravimetric Analysis (TGA) quantifies thermal stability (e.g., decomposition onset temperatures). Dynamic Mechanical Analysis (DMA) evaluates viscoelastic properties in polymer composites, and X-ray crystallography provides definitive structural confirmation .

Advanced Research Questions

Q. How do trifluoromethyl groups influence the thermal stability and glass transition temperature (Tₐ) of polyimide-based materials?

The electron-withdrawing nature of CF₃ groups enhances thermal stability by increasing polymer chain rigidity. For example, polyimides derived from this compound exhibit Tₐ values up to 311°C, as measured by DMA. TGA data show decomposition temperatures exceeding 500°C under nitrogen, attributed to reduced chain mobility and increased char formation .

Q. What methodological strategies resolve contradictions in thermal degradation data across polymer matrices?

Discrepancies often arise from variations in curing protocols or monomer ratios. For instance, increasing the weight ratio of phthalide-containing monomers (e.g., PPBMI) in bismaleimide resins elevates Tₐ but may reduce impact strength. Systematic studies using Design of Experiments (DoE) can isolate variables, while cross-linking density analysis via swelling experiments clarifies structure-property relationships .

Q. How can solubility in fluorinated solvents be optimized for high-performance applications like battery separators?

Introducing bulky, fluorine-rich side chains (e.g., terphenyl groups with trifluoromethyl substituents) improves solubility in polar aprotic solvents (e.g., NMP or DMF). Solubility parameters (Hildebrand or Hansen) should be calculated to match solvent-polymer interactions. For lithium-ion battery membranes, solvent casting followed by thermal imidization ensures uniform morphology and electrolyte wettability .

Q. What advanced techniques address conflicting NMR signals in derivatives of this compound?

Signal overlap due to diastereotopic protons or fluorine coupling can be resolved using heteronuclear single-quantum coherence (HSQC) or NOESY experiments. For example, ¹H-¹⁹F HOESY NMR maps spatial proximity between fluorine and hydrogen atoms, clarifying substituent orientation in stereochemically complex derivatives .

Q. How do trifluoromethyl groups impact polymer chain packing and crystallinity?

CF₃ groups introduce steric hindrance, reducing crystallinity and enhancing amorphous character. Wide-angle X-ray scattering (WAXS) reveals broader diffraction peaks in fluorinated polyimides compared to non-fluorinated analogs. This amorphous dominance improves mechanical flexibility but may compromise tensile strength, necessitating copolymerization with rigid monomers (e.g., biphenyl dianhydrides) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.